molecular formula C18H18ClN3O4 B11115118 N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 325483-69-0

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B11115118
CAS No.: 325483-69-0
M. Wt: 375.8 g/mol
InChI Key: CUDLRMJLLDWXPA-UFFVCSGVSA-N
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Description

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethoxybenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-chlorobenzaldehyde under reflux conditions in ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced hydrazones or amines.

    Substitution: Substituted hydrazones with various functional groups.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide
  • N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
  • N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide

Uniqueness

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to the presence of both the 4-chlorobenzylidene and 3,4-dimethoxybenzamide moieties. This combination imparts distinct electronic and steric properties, enhancing its potential as a versatile compound in various applications .

Properties

CAS No.

325483-69-0

Molecular Formula

C18H18ClN3O4

Molecular Weight

375.8 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H18ClN3O4/c1-25-15-8-5-13(9-16(15)26-2)18(24)20-11-17(23)22-21-10-12-3-6-14(19)7-4-12/h3-10H,11H2,1-2H3,(H,20,24)(H,22,23)/b21-10+

InChI Key

CUDLRMJLLDWXPA-UFFVCSGVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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